molecular formula C7H7ClO2 B1655877 6-(Chloromethyl)-4-methyl-2H-pyran-2-one CAS No. 4394-75-6

6-(Chloromethyl)-4-methyl-2H-pyran-2-one

Cat. No. B1655877
CAS RN: 4394-75-6
M. Wt: 158.58 g/mol
InChI Key: LUIDLGSVCGOJGK-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-4-methyl-2H-pyran-2-one, also known as CMMP, is a heterocyclic compound with a molecular formula of C7H7ClO2. It is a white crystalline solid with a melting point of 80-82°C. CMMP has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.

Scientific Research Applications

Chemical Reactions and Synthesis

  • The compound reacts with secondary amines, leading to products like 2-aminomethyl derivatives of kojic acid and 2-amino-6-methyl derivatives (Konopíková et al., 1996).
  • It serves as a precursor in the preparation of various naphtho[1,2-b]pyrans, important in the synthesis of different chemical derivatives (Cotterill et al., 1998).

Applications in Materials Science

  • Pyran-2-one derivatives, including 6-(chloromethyl)-4-methyl-2H-pyran-2-one, show potential as corrosion inhibitors for metals in acidic environments, as demonstrated in electrochemical studies (El Hattak et al., 2021).
  • The compound's derivatives have been explored for their nonlinear optical properties, indicating potential applications in electro-optical devices (Moylan et al., 1996).

Biomedical Research

  • Some derivatives have been synthesized and evaluated for their antibacterial, antifungal, and antiviral properties, showing notable activity against various pathogens [(Aytemir et al., 2011)](https://consensus.app/papers/synthesis-activities-mannich-bases-acid-derivatives-aytemir/b8ddae780a305503a668d1882bd19d27/?utm_source=chatgpt).
  • In the field of seed germination, a derivative, 3-methyl-2H-furo[2,3-c]pyran-2-one, has been identified as a key agent in smoke that promotes seed germination in various plant species (Flematti et al., 2005).

Other Chemical Applications

  • The compound is utilized in the synthesis of various 2H-pyran-2-one derivatives, which have diverse applications in organic chemistry and pharmaceutical research (Kvita & Sauter, 1990).
  • It is also involved in the synthesis of complex molecules such as unsymmetrical pyrazolylmethylpyridine metal complexes, which are catalysts for ethylene oligomerization reactions, highlighting its importance in industrial chemistry (Nyamato et al., 2014).

properties

IUPAC Name

6-(chloromethyl)-4-methylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c1-5-2-6(4-8)10-7(9)3-5/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIDLGSVCGOJGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50560801
Record name 6-(Chloromethyl)-4-methyl-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Chloromethyl)-4-methyl-2H-pyran-2-one

CAS RN

4394-75-6
Record name 6-(Chloromethyl)-4-methyl-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Zangi, KA Donald, AG Casals, AD Franson… - European Journal of …, 2022 - Elsevier
We previously showed that the anti-fungal drug ciclopirox olamine effectively inhibits replication of herpes simplex virus (HSV)-1 and HSV-2. Given the rise of HSV strains that are …
Number of citations: 3 www.sciencedirect.com
J Reed - 2017 - unsworks.unsw.edu.au
This thesis is focussed on the use of the diene-regenerative Diels-Alder reaction to assemble bicyclic molecular frameworks that are commonly found in bioactive natural products. …
Number of citations: 3 unsworks.unsw.edu.au
Z Liu, Y Yao, M Kogiso, B Zheng, L Deng, JJ Qiu… - J. Med. Chem, 2014
Number of citations: 2

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